![molecular formula C21H19BrN2O2 B2358620 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide CAS No. 1798459-13-8](/img/structure/B2358620.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

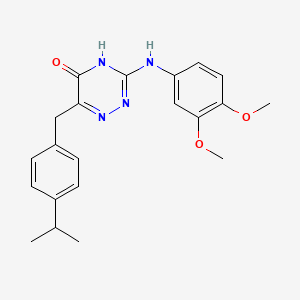

The compound is a derivative of biphenyl, which is an organic compound with the formula (C6H5)2 . It’s an aromatic amine and is notable as a starting material for the production of polychlorinated biphenyls (PCBs) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, biphenyl derivatives can be synthesized through various methods, including Suzuki-coupling and demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For biphenyl, it is a solid at room temperature, with a melting point of 69.2 °C .Applications De Recherche Scientifique

Application in Covalent Organic Frameworks (COFs)

Scientific Field

Summary of the Application

The compound could potentially be used in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized as extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution .

Methods of Application

The synthesis of COFs involves connecting organic building units via covalent bonds to form extended 2D or 3D frameworks . The exact method would depend on the specific COF being synthesized.

Results or Outcomes

The inherent porosity of COFs, originating from their well-ordered nanopores, is designable, tunable, and modifiable through pore engineering . This makes them useful in a variety of applications, including gas storage, catalysis, and drug delivery .

Application as Antimicrobial Agents

Scientific Field

Summary of the Application

Biphenyl and dibenzofuran derivatives have been found to exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Methods of Application

The compounds were synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields . They were then tested against various pathogens.

Results or Outcomes

Compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .

Application in Organic Synthesis

Scientific Field

Summary of the Application

Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Methods of Application

The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

Results or Outcomes

The synthesized biphenyl derivatives have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .

Application in Pharmaceutical Products

Scientific Field

Methods of Application

The exact method would depend on the specific derivative being synthesized and the intended application. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

The synthesized indole derivatives have shown diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2/c1-21(26,14-24-20(25)17-11-19(22)13-23-12-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,26H,14H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZSGOSLEOHZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)